molecular formula C17H13ClO5 B2432470 Pyrylium, 2,6-diphenyl-, perchlorate CAS No. 3558-68-7

Pyrylium, 2,6-diphenyl-, perchlorate

Cat. No.: B2432470
CAS No.: 3558-68-7
M. Wt: 332.74
InChI Key: JFSBBQJVLHOEKH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrylium (B1242799) Salt Research

The investigation into pyrylium chemistry spans over a century. The first pyrylium salt featuring a perchlorate (B79767) counterion was reported by Baeyer in 1911. nih.govsemanticscholar.org Despite this early discovery, pyrylium salts remained a relatively under-explored area of chemistry for approximately fifty years. nih.govsemanticscholar.org It wasn't until the 1960s that the broader chemical community began to recognize their importance as versatile and highly reactive precursors for a wide array of organic syntheses. nih.govsemanticscholar.org Research from the 1980s onwards further expanded their utility, employing their reactive nature to synthesize polymers containing pyridinium (B92312) salts. nih.gov In more recent decades, the field has seen a resurgence, with pyrylium salt chemistry emerging as a sophisticated tool for constructing complex macrocycles and metallo-supramolecular architectures. nih.govrsc.org

Fundamental Electronic Structure and Reactivity Principles of Pyrylium Cations

The pyrylium cation, with the chemical formula C₅H₅O⁺, is isoelectronic with benzene, featuring a six-membered aromatic ring. wikipedia.orgnih.gov However, the presence of a highly electronegative, positively charged oxygen atom significantly perturbs the electronic distribution within the ring, creating a system that is both aromatic and highly reactive. wikipedia.orgtaylorfrancis.comresearchgate.net This aromatic character provides a degree of stabilization, making pyrylium salts less reactive than simple oxonium ions. wikipedia.org

The electronic distribution can be described through several resonance structures, which indicate that the carbon atoms at the 2, 6 (α), and 4 (γ) positions bear a partial positive charge. researchgate.net This charge distribution dictates the cation's reactivity. The key features are:

High Electrophilicity : The positive charge on the ring, particularly at the α- and γ-positions, makes pyrylium cations highly susceptible to attack by nucleophiles. nih.govtaylorfrancis.com

Reaction with Nucleophiles : Pyrylium ions readily react with a wide range of nucleophiles. taylorfrancis.com These reactions typically initiate at the α-position, leading to the formation of a 2H-pyran intermediate, which can then undergo ring-opening or subsequent transformations. taylorfrancis.com

Aromatic Substitution Resistance : Due to the strong electron-withdrawing nature of the oxonium ion, the pyrylium ring is extremely resistant to electrophilic aromatic substitution. wikipedia.org

The general reactivity of pyrylium cations towards various nucleophiles is a cornerstone of their synthetic utility, allowing for their conversion into a diverse range of other heterocyclic and aromatic systems. wikipedia.orgresearchgate.netresearchgate.net

NucleophileResulting Product Class
Ammonia (NH₃)Pyridines
Primary Amines (R-NH₂)Pyridinium Salts
Hydroxylamine (NH₂OH)Pyridine-N-oxides
Phosphine Derivatives (R-PH₂)Phosphabenzenes (Phosphinines)
Hydrogen Sulfide (H₂S)Thiopyrylium Salts
Active Methylene Compounds (e.g., nitromethane, acetonitrile)Benzene Derivatives

Position and Significance of 2,6-Diphenylpyrylium Perchlorate within Pyrylium Chemistry Research

2,6-Diphenylpyrylium perchlorate is a prominent member of the pyrylium salt family. The phenyl substituents at the 2- and 6-positions confer increased stability to the cation while directing its reactivity. Its significance stems from its role as a versatile synthetic intermediate.

A primary application of 2,6-diphenylpyrylium and related salts is in the transformation of primary amines into other functional groups. The reaction with a primary amine yields a 2,6-diphenyl-N-alkylpyridinium salt. wikipedia.org These resulting pyridinium salts, often referred to as "Katritzky salts," are valuable in their own right, as the pyridinium moiety can function as an excellent leaving group in subsequent nucleophilic substitution reactions. wikipedia.orgacs.org

Furthermore, like other triaryl-substituted pyrylium salts, the 2,6-diphenylpyrylium cation has found applications as a photosensitizer and photocatalyst. nih.govacs.org These compounds can absorb light and participate in single-electron transfer processes, enabling a variety of photochemical reactions. nih.govgpgcpurola.ac.in The substitution pattern, including the phenyl groups at the α-positions, influences the salt's photophysical properties and its efficacy in these applications. nih.gov The synthesis of 2,6-disubstituted pyrylium salts is well-established, often involving the condensation of appropriate ketone precursors. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diphenylpyrylium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13O.ClHO4/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15;2-1(3,4)5/h1-13H;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSBBQJVLHOEKH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[O+]C(=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 2,6 Diphenylpyrylium Perchlorate and Its Advanced Derivatives

Canonical Synthetic Pathways for Pyrylium (B1242799) Salts

The construction of the pyrylium ring system can be accomplished via several classical routes, which typically involve the formation of a C5 chain that subsequently cyclizes. These methods are broadly applicable and can be adapted for a wide range of substituted pyrylium salts.

The Balaban-Nenitzescu-Praill reaction is a key method for synthesizing pyrylium salts, particularly those with alkyl substituents. wikipedia.org This pathway involves the diacylation of alkenes or their precursors, such as tertiary alcohols or halides, in the presence of a strong acid or Lewis acid catalyst. google.com For example, 2,4,6-trimethylpyrylium salts can be effectively synthesized from tert-butanol (B103910) and acetic anhydride (B1165640) in the presence of acids like perchloric acid, tetrafluoroboric acid, or trifluoromethanesulfonic acid. wikipedia.org The reaction proceeds through the formation of a carbocation from the alkene or its precursor, which is then attacked by two molecules of the acylating agent (e.g., an acid anhydride or acyl halide), leading to a 1,5-enedione intermediate that cyclizes to the pyrylium cation. rsc.org

Condensation reactions are among the most versatile and widely used methods for preparing 2,4,6-triaryl-substituted pyrylium salts. nih.govunlv.edu A common approach involves the acid-catalyzed condensation of two equivalents of an aryl methyl ketone (like acetophenone) with one equivalent of an aryl aldehyde (like benzaldehyde). nih.govwikipedia.orgresearchgate.net

This synthesis can proceed in a stepwise manner. First, a Claisen-Schmidt condensation between one equivalent of the aldehyde and one equivalent of the ketone produces an α,β-unsaturated ketone, commonly known as a chalcone (B49325). semanticscholar.orgresearchgate.netnih.gov In a subsequent step, the chalcone reacts with a second equivalent of the ketone in the presence of an acid catalyst and a dehydrogenating agent to form the pyrylium ring. semanticscholar.orgresearchgate.net Lewis acids such as boron trifluoride etherate are often employed to mediate the cyclization step. researchgate.net

Another single-step approach involves the reaction of an aryl methyl ketone with an orthoformate, such as triethyl orthoformate, in the presence of an acid like perchloric or fluoroboric acid. researchgate.netresearchgate.net This method is particularly effective for synthesizing symmetrically substituted 2,6-diarylpyrylium salts. The reaction is initiated by an exothermic reaction between the ketone and the orthoformate, with the acid acting as a catalyst to facilitate the cyclization and formation of the pyrylium salt. researchgate.net

The synthesis of pyrylium salts via the cyclization of 1,5-diketones is a reliable and high-yielding method. nih.govsemanticscholar.org This is typically a two-step process where the 1,5-diketone precursor is first synthesized and isolated. The diketone can be prepared by reacting a chalcone with a ketone under basic conditions. nih.gov

The subsequent ring-closure step involves treating the 1,5-diketone with a strong acid and a hydride abstractor. nih.govsemanticscholar.org Triphenylmethanol or triphenylchloromethane in the presence of a strong acid (like perchloric acid) or a Lewis acid (like antimony pentachloride) is often used. nih.govresearchgate.net The triphenylmethyl cation (trityl cation) generated in situ acts as the oxidizing agent to abstract a hydride ion, facilitating the aromatization of the pyran ring to the pyrylium cation. semanticscholar.orgresearchgate.net This method generally provides higher yields compared to some direct condensation approaches. nih.govsemanticscholar.org

Strategies for the Preparation of 2,6-Diphenylpyrylium Perchlorate (B79767)

A specific and efficient method for preparing symmetrically substituted 2,6-diarylpyrylium salts, including 2,6-diphenylpyrylium perchlorate, is a single-step synthesis using an orthoformate. This protocol has been successfully applied to synthesize analogues like 2,6-di-(4'-methylphenyl) pyrylium perchlorate, achieving yields as high as 69%. researchgate.net

The synthesis is typically carried out by preparing two separate solutions. Solution A consists of perchloric acid added slowly to acetic anhydride at low temperatures (5-10 °C). Solution B is prepared by adding acetophenone (B1666503) to triethyl orthoformate. Solution B is then cooled and added to Solution A, and the mixture is stirred for an extended period (e.g., 24 hours) to allow the pyrylium salt to precipitate. researchgate.net The product is then isolated by filtration. researchgate.net

Table 1: Typical Reagents for the Single-Step Synthesis of 2,6-Diarylpyrylium Perchlorate

RoleReagentExample Precursor
Aryl Ketone PrecursorAcetophenoneForms the C2 and C6 positions of the pyrylium ring
C3/C4/C5 SourceTriethyl orthoformateReacts with the ketone to build the central part of the ring
Catalyst/Anion SourcePerchloric acidCatalyzes the cyclization and provides the perchlorate counter-anion
Solvent/AcceleratorAcetic anhydrideOften used with the acid catalyst

Modern Advances in Pyrylium Salt Synthesis

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and speed of pyrylium salt preparation. A significant development is the use of continuous-flow synthesis. nih.govacs.org Flow chemistry offers superior control over reaction parameters such as temperature and residence time, leading to rapid and high-yield syntheses. nih.gov

In a typical flow setup, streams of the reactants (e.g., a chalcone and an acetophenone in a solvent like dichloroethane) and the acid catalyst (e.g., HBF₄·Et₂O) are mixed and passed through a heated reactor coil. nih.govacs.org This technique has been shown to reduce reaction times for pyrylium salt formation from over an hour in traditional batch processes to as little as three to five minutes. nih.gov The product often precipitates directly at the reactor outlet, simplifying purification. nih.gov This methodology not only accelerates the synthesis but also allows for the rapid, telescoped synthesis of derivatives like Katritzky salts by introducing a third stream containing a primary amine. nih.govacs.org

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for Triarylpyrylium Salts

ParameterTraditional Batch SynthesisContinuous-Flow Synthesis
Reaction Time1+ hours3-5 minutes nih.gov
Temperature ControlLess precise, potential for local hot spotsPrecise and uniform heating nih.gov
ScalabilityCan be challengingEasier to scale by extending run time
Process TypeStepwise with workupContinuous, allows for telescoped reactions nih.gov

Beyond flow chemistry, modern research also explores novel catalysts and reaction media to create more environmentally benign and versatile synthetic routes. rsc.orgresearchgate.net This includes the development of methods that tolerate a wider range of functional groups, enabling the direct and efficient synthesis of complex pyrylium-based architectures. rsc.orgresearchgate.net

Continuous-Flow Synthesis Techniques

The synthesis of pyrylium salts, traditionally a batch process, has been significantly advanced through the adoption of continuous-flow chemistry. This technique offers superior control over reaction parameters such as temperature and residence time, leading to rapid and efficient synthesis. nih.gov A developed flow protocol for 2,4,6-triarylpyrylium tetrafluoroborates, which are structurally analogous to the perchlorate salts, demonstrates the power of this approach. nih.gov

In a typical flow setup, solutions of the precursors, such as a chalcone and an acetophenone, are mixed with an acid like tetrafluoroboric acid (HBF₄·Et₂O) and passed through a heated reactor coil. nih.gov The use of a back-pressure regulator allows the reaction to be conducted at temperatures above the solvent's boiling point, dramatically accelerating the reaction rate. nih.gov For the synthesis of 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430), optimal conditions were found to be 110 °C with a residence time of just 5 minutes, yielding up to 74%. nih.gov This method proves versatile for creating a variety of substituted pyrylium salts by simply altering the starting chalcones and acetophenones. nih.gov

The precise control afforded by flow chemistry can enable reaction discovery and allow for the isolation of intermediates, providing mechanistic insights. nih.gov Furthermore, this methodology enhances safety, particularly when dealing with potentially hazardous reagents or intermediates, by minimizing the volume of reactive material at any given time. uc.pt

Table 1: Continuous-Flow Synthesis of Various Triarylpyrylium Tetrafluoroborates This table showcases the versatility of the continuous-flow method for synthesizing a range of 2,6-diphenylpyrylium derivatives by varying substituents on the chalcone and acetophenone precursors. Data sourced from a study on the flow synthesis of pyrylium tetrafluoroborates. nih.gov

Product No.Substituent (from Chalcone)Substituent (from Acetophenone)Yield (%)
44-MeOH68
54-ClH65
9H4-Ph70
10H4-MeO72
12H4-Cl69
16H2-Benzofuranyl61

Utilization of Alternative Counterions for Precursor Preparation (e.g., Tosylates)

While the perchlorate anion (ClO₄⁻) is common in pyrylium salt chemistry, its use poses significant safety risks due to the potentially explosive nature of perchlorate salts. This has driven research into safer, more manageable alternatives. Among these, the tosylate (p-toluenesulfonate, TsO⁻) anion has emerged as a highly effective substitute. The synthesis of 2,4,6-triarylpyrylium tosylates can be achieved via dehydrocyclization using p-toluenesulfonic acid, which is a much safer acid catalyst than perchloric acid. unlv.edu

The choice of counterion significantly impacts the physical properties of the pyrylium salt, particularly its solubility. Perchlorate salts often have moderate solubility, which aids in their isolation. unlv.edu However, other anions like hexafluorophosphate (B91526) can decrease solubility, while halides or hydrogensulfates can increase it to the point that separation from the reaction mixture becomes difficult. unlv.edu Pyrylium salts with tosylate counterions strike a beneficial balance, demonstrating increased solubility in common organic solvents like dichloromethane, chloroform, and acetonitrile (B52724) compared to their perchlorate or tetrafluoroborate counterparts. unlv.edu This enhanced solubility is advantageous for subsequent reactions and characterization.

Using pyrylium tosylate as a starting material instead of the perchlorate version makes synthetic procedures safer and easier to handle, aligning with the principles of green chemistry. digitellinc.com For instance, a water-soluble pyrylium chloride salt was prepared from the corresponding tosylate precursor in a two-step process involving ring-opening to a pseudobase followed by ring-closure with hydrochloric acid. digitellinc.com

Table 2: Comparison of Pyrylium Salts with Different Counterions This table compares the synthesis yields of 2,4,6-triphenylpyrylium salts prepared with different acid catalysts and resulting counterions. The data indicates that tosylate is a viable and safe alternative to perchlorate and tetrafluoroborate. unlv.edu

CounterionAcid CatalystYield (%)
Perchlorate (ClO₄⁻)HClO₄Not Available
Tetrafluoroborate (BF₄⁻)BF₃/AcOHNot Available
Tosylate (TsO⁻)p-Toluenesulfonic acidComparable to others

Synthetic Approaches for Functionalized 2,6-Diphenylpyrylium Systems

The functionalization of the 2,6-diphenylpyrylium scaffold is key to tuning its chemical and photophysical properties for various applications. Strategic introduction of substituents at the 4-position or replacement of the ring oxygen with heavier chalcogens are two primary avenues for creating advanced derivatives.

Introduction of Substituents at the 4-Position

The 4-position of the pyrylium ring is a common site for modification. A straightforward and efficient method for synthesizing 2,6-diphenyl-4-arylpyrylium salts involves the condensation of an aryl aldehyde and an arylalkyl ketone in the presence of an acid catalyst. researchgate.net For example, four different 2,6-diphenyl-4-arylpyrylium tetrafluoroborates were synthesized with aryl groups such as phenyl, 4-methoxyphenyl, 4-(dimethylamino)phenyl, and 4-nitrophenyl at the 4-position. researchgate.net

Another powerful approach is the inverse electron demand Diels-Alder reaction. A method mediated by boron trifluoride etherate (BF₃·OEt₂) allows for the synthesis of various 2,4,6-triarypyrylium tetrafluoroborates from substituted chalcones and phenylacetylenes. rsc.org This strategy has been used to produce 4-(4-chlorophenyl)-2,6-diphenylpyrylium tetrafluoroborate and 4-(4-hydroxyphenyl)-2,6-diphenylpyrylium tetrafluoroborate in good yields. rsc.org

More complex substituents can also be introduced. For instance, 4-(azulen-1-yl)-2,6-diphenylpyrylium perchlorates have been prepared via the electrophilic substitution of azulenes with a 4-chloro-2,6-diphenylpyrylium salt intermediate. researchgate.net This demonstrates the versatility of the pyrylium core in creating extended conjugated systems.

Table 3: Synthesis of 4-Aryl-2,6-diphenylpyrylium Salts This table provides examples of various 2,6-diphenylpyrylium salts functionalized at the 4-position, highlighting the yields obtained through different synthetic methods.

4-Position SubstituentCounterionSynthetic MethodYield (%)Reference
4-ChlorophenylTetrafluoroborateBF₃·OEt₂ mediated IEDDAGram scale synthesis reported rsc.org
4-HydroxyphenylTetrafluoroborateBF₃·OEt₂ mediated IEDDA67 rsc.org
Azulen-1-ylPerchlorateElectrophilic substitutionGood yields reported researchgate.net

Synthesis of Chalcogenopyrylium Analogues

Replacing the oxygen atom in the pyrylium ring with heavier chalcogens (sulfur, selenium, or tellurium) yields thiopyrylium, selenopyrylium (B14756774), and telluropyrylium salts, respectively. These analogues exhibit distinct electronic and photophysical properties. The synthesis of these compounds often proceeds through key intermediates such as Δ-4H-chalcogenopyran-4-ones. nih.gov

A general route to 2,6-diphenyl substituted thio- and selenopyrylium salts involves using phenylacetylene (B144264) to construct chalcogenopyrones. These pyrones are then converted into 4-chloro-chalcogenopyrylium salts, which serve as versatile intermediates. researchgate.net For example, these chloro-derivatives can react with azulenes to introduce a substituent at the 4-position, yielding 4-(azulen-1-yl)-2,6-diphenylchalcogenopyrylium perchlorates. researchgate.net The yields for these final substitution steps are generally good, demonstrating the viability of this pathway for creating complex chalcogenopyrylium dyes. researchgate.net While methods for sulfur and selenium analogues are well-established, research into the corresponding tellurium-containing compounds is ongoing. researchgate.net

Table 4: Yields for the Synthesis of 4-(Azulen-1-yl)-2,6-diphenylchalcogenopyrylium Salts This table compares the yields for the final synthesis step of pyrylium, thiopyrylium, and selenopyrylium salts featuring an azulenyl substituent at the 4-position, starting from their respective pyranone or chalcogenopyranone precursors. researchgate.net

Chalcogen Atom (X)Compound TypeYield (%)
OPyrylium SaltGood yields reported
SThiopyrylium SaltGood yields reported
SeSelenopyrylium SaltGood yields reported

Chemical Reactivity and Transformational Pathways of 2,6 Diphenylpyrylium Perchlorate

Nucleophilic Attack and Ring Transformation Reactions

The positively charged oxygen atom in the pyrylium (B1242799) ring strongly withdraws electron density, rendering the α (C2, C6) and γ (C4) positions highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of the diverse transformational pathways observed for 2,6-diphenylpyrylium perchlorate (B79767).

Formation of Pyridine and Pyridinium (B92312) Salts

One of the most well-established reactions of pyrylium salts is their conversion into pyridine and pyridinium derivatives. The reaction with ammonia leads to the formation of 2,6-diphenylpyridine. This transformation involves the initial nucleophilic attack of ammonia at the C2 position, followed by ring opening to an intermediate glutacondialdehyde derivative, which then undergoes cyclization and dehydration to form the pyridine ring.

Similarly, primary amines react with 2,6-diphenylpyrylium perchlorate to yield N-substituted pyridinium salts. This reaction is a versatile method for the synthesis of a wide array of pyridinium compounds. The reaction proceeds via a similar mechanism to that with ammonia, with the primary amine acting as the nucleophile.

Table 1: Synthesis of Pyridine and Pyridinium Salts from 2,6-Diphenylpyrylium Perchlorate

NucleophileReagent/ConditionsProduct
AmmoniaNH₃2,6-Diphenylpyridine
Primary Amine (R-NH₂)R-NH₂1-Alkyl/Aryl-2,6-diphenylpyridinium perchlorate

Synthesis of Thiopyrylium and Selenopyrylium (B14756774) Cations

The oxygen heteroatom of the pyrylium ring can be exchanged for other chalcogens, such as sulfur or selenium, to generate the corresponding thiopyrylium and selenopyrylium cations. This transformation is typically achieved by treating 2,6-diphenylpyrylium perchlorate with a suitable nucleophilic chalcogen source.

For the synthesis of the 2,6-diphenylthiopyrylium cation, reagents such as sodium sulfide or hydrogen sulfide can be employed. The reaction proceeds through nucleophilic attack of the hydrosulfide ion at an α-position, followed by ring opening and subsequent recyclization with the elimination of water.

By analogy, the synthesis of the 2,6-diphenylselenopyrylium cation can be achieved using a selenide source, such as sodium selenide (Na₂Se). Sodium selenide can be prepared in situ by the reduction of elemental selenium with a reducing agent like sodium borohydride. The selenide anion then acts as the nucleophile, leading to the formation of the selenium-containing heterocycle.

Table 2: Synthesis of Thiopyrylium and Selenopyrylium Salts

Target CationReagent
2,6-Diphenylthiopyrylium perchlorateSodium sulfide (Na₂S) or Hydrogen sulfide (H₂S)
2,6-Diphenylselenopyrylium perchlorateSodium selenide (Na₂Se)

Generation of 4H-Pyrans via C4 Nucleophilic Addition

While nucleophilic attack at the α-positions (C2/C6) of the pyrylium ring often leads to ring transformation, attack at the γ-position (C4) can result in the formation of stable 4H-pyran derivatives. In 2,6-disubstituted pyrylium salts like 2,6-diphenylpyrylium perchlorate, nucleophilic addition at the C4 position is sterically less hindered and electronically favorable.

A common method for the synthesis of 4-substituted-2,6-diphenyl-4H-pyrans involves the reaction of 2,6-diphenylpyrylium perchlorate with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) frontiersin.org. The carbanionic nucleophile from the organometallic reagent attacks the C4 position of the pyrylium ring, leading to the formation of the 4H-pyran.

Table 3: Synthesis of 4H-Pyrans from 2,6-Diphenylpyrylium Perchlorate

Nucleophile (from Reagent)ReagentProduct
Alkyl/Aryl anion (R⁻)Grignard Reagent (R-MgX)4-Alkyl/Aryl-2,6-diphenyl-4H-pyran
Alkyl/Aryl anion (R⁻)Organolithium (R-Li)4-Alkyl/Aryl-2,6-diphenyl-4H-pyran

Reactions with Nitrogen-Containing Heterocycles (e.g., Diazoles)

Nitrogen-containing heterocycles that possess a nucleophilic nitrogen atom, such as diazoles (e.g., imidazole and pyrazole), can react with 2,6-diphenylpyrylium perchlorate. The reaction typically involves the nucleophilic attack of the unprotonated nitrogen of the diazole on an electrophilic carbon of the pyrylium ring.

In the case of imidazole and pyrazole, the nitrogen atom that is not part of a double bond and bears a lone pair of electrons can act as the nucleophile. This can lead to the formation of N-azolylpyridinium salts, where the diazole ring is attached to the nitrogen atom of the newly formed pyridinium ring. The reaction would proceed through a ring-opening and recyclization mechanism, similar to that observed with primary amines.

Attack by a Nucleophile, Ring Opening, Ring Closure (ANRORC) Mechanisms

Many of the ring transformation reactions of 2,6-diphenylpyrylium perchlorate can be described by the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism nih.gov. This mechanistic pathway is a hallmark of the chemistry of electron-deficient heterocyclic systems.

The ANRORC mechanism for the reaction of 2,6-diphenylpyrylium perchlorate with a nucleophile (Nu⁻) can be generalized as follows:

A ddition of the N ucleophile: The nucleophile attacks one of the electrophilic centers of the pyrylium ring, typically an α-carbon (C2 or C6).

R ing O pening: The resulting intermediate undergoes cleavage of the C-O bond, leading to an open-chain intermediate.

R ing C losure: The open-chain intermediate then undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring.

This mechanism explains the conversion of the pyrylium ring into various other heterocyclic systems, such as pyridines, pyridiniums, thiopyryliums, and others, upon reaction with appropriate nucleophiles.

One-Electron Reduction Processes and Radical Generation

The 2,6-diphenylpyrylium cation readily undergoes one-electron reduction to form a persistent pyranyl radical. This process can be initiated through electrochemical methods or via photoinduced electron transfer.

Electrochemical studies in aprotic media, such as anhydrous acetonitrile (B52724), have shown that the reduction of pyrylium salts is a one-electron process that leads to the corresponding pyranyl radicals. This method serves as a convenient way to evaluate how structural factors influence the conversion of pyrylium cations to radicals and the subsequent dimerization of these radical species.

In addition to electrochemical methods, 2,6-diphenylpyrylium perchlorate and related triarylpyrylium salts can act as potent photosensitizers. Under visible light irradiation, the photoexcited pyrylium salt can engage in a single electron transfer (SET) process with a suitable donor molecule. For instance, in reactions with 2H-azirines, the photoexcited pyrylium salt oxidizes the azirine to a radical cation. This process simultaneously generates the 2,4,6-triarylpyranyl radical from the pyrylium salt. The two resulting radical species can then couple, initiating a cascade of reactions that lead to the formation of complex heterocyclic products like tetrasubstituted pyrroles. gpgcpurola.ac.in This reactivity highlights the dual role of the pyrylium salt as both a photosensitizer and a source of a carbon-centered radical.

The generation of pyranyl radicals is a key step in various synthetic transformations. These radicals can participate in dimerization, coupling with other radical species, or other downstream reactions, making one-electron reduction a pivotal pathway in the chemistry of pyrylium salts.

Table 1: Examples of Radical Generation from Pyrylium Salts
MethodReactant(s)Generated Radical(s)Key Outcome
Electrochemical Reduction2,6-Diphenylpyrylium Cation2,6-Diphenylpyranyl RadicalFormation of a persistent radical, potential for dimerization.
Photoinduced Electron Transfer2,4,6-Triarylpyrylium Salt + 2H-AzirineTriarylpyranyl Radical + Azirine Radical CationInitiation of cycloaddition reactions to form pyrroles. gpgcpurola.ac.in

Skeletal Rearrangements and Domino Reactions

The pyrylium ring system is prone to skeletal rearrangements and can participate in domino reactions, particularly when reacting with nucleophiles. These transformations often lead to the formation of new carbocyclic or heterocyclic structures.

A notable example is the unexpected pyrylium-to-pyrylium domino transformation. A derivative of 2,6-diphenylpyrylium perchlorate, specifically 4-ethyl-3-formyl-2,6-diphenylpyrylium perchlorate, undergoes a complex rearrangement upon reaction with triethyl orthoformate. This domino process involves the addition and subsequent elimination of ethanol, leading to the rearrangement of the initial pyrylium ring into a pyrano[3,4-c]pyran-7-ium system. researchgate.net This transformation demonstrates how the pyrylium skeleton can be intricately reorganized into a more complex fused-ring system.

A more general and widely studied pathway for the rearrangement of pyrylium salts involves the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). Pyrylium cations readily react with nucleophiles at the C2, C4, or C6 positions. wikipedia.org The initial nucleophilic addition leads to the formation of a 2H-, or 4H-pyran intermediate. This intermediate is often unstable and can undergo ring-opening to form a 1,5-enedione, also known as a pseudobase. wikipedia.org Depending on the reaction conditions and the nature of the nucleophile, this open-chain intermediate can then cyclize in a different manner to form a new ring system.

For example, the reaction of 2,4,6-triarylpyrylium salts with nucleophiles derived from aryl acetaldehydes results in a ring transformation to yield substituted carbocycles, specifically 2,4,5-triarylbenzophenones. nih.gov Similarly, a rapid synthesis of meta-terphenyl derivatives has been achieved through a [C4+C2] ring transformation reaction of pyrylium salts with in situ generated α-sulfinylacetaldehydes. nih.govpreprints.org These reactions exemplify how the pyrylium ring can be deconstructed and reconstructed to build complex aromatic frameworks.

Table 2: Skeletal Rearrangements of Pyrylium Derivatives
Reaction TypePyrylium DerivativeReagent(s)Product Structure
Domino Transformation4-Ethyl-3-formyl-2,6-diphenylpyrylium perchlorateTriethyl orthoformatePyrano[3,4-c]pyran-7-ium system researchgate.net
Ring Transformation (ANRORC)2,4,6-Triarylpyrylium saltAryl Acetaldehyde2,4,5-Triarylbenzophenone nih.gov
Ring Transformation (ANRORC)2,4,6-Triarylpyrylium saltα-SulfinylacetaldehydeSulfinyl-functionalized meta-terphenyl nih.govpreprints.org

2,6-Diphenylpyrylium Perchlorate as a C5 Synthon in Organic Synthesis

The ability of the pyrylium ring to react with nucleophiles and undergo ring-opening and re-cyclization makes 2,6-diphenylpyrylium perchlorate a valuable five-carbon (C5) synthon for the synthesis of a wide array of other cyclic compounds. The core C5 backbone of the pyrylium ring is incorporated into the newly formed products.

This synthetic utility is most evident in the conversion of pyrylium salts into other aromatic and heterocyclic systems. Depending on the nucleophile used, the pyrylium ring can be transformed into various six-membered rings. Classic examples include the synthesis of:

Pyridines : By reaction with ammonia. wikipedia.org

Pyridinium salts : By reaction with primary amines. wikipedia.orgnih.gov

Benzene derivatives : By reaction with carbon nucleophiles such as nitromethane or acetonitrile. wikipedia.org

Thiopyrylium salts : By reaction with hydrogen sulfide. wikipedia.orgnih.gov

Phosphabenzenes (Phosphinines) : By reaction with phosphine derivatives. wikipedia.orgnih.gov

In these transformations, the nucleophile typically attacks one of the α-positions (C2 or C6) of the pyrylium ring, followed by ring-opening to the 1,5-dicarbonyl intermediate. Subsequent intramolecular condensation, incorporating the heteroatom or carbon from the original nucleophile, leads to the formation of the new six-membered ring. For instance, in the reaction with a primary amine, the nitrogen atom from the amine is incorporated into the ring to form a pyridinium salt.

The use of pyrylium salts as precursors for N-alkylpyridinium salts, known as Katritzky salts, is a particularly important application. These salts are, in turn, valuable reagents in organic synthesis, often used in metal-catalyzed cross-coupling reactions. wikipedia.org The facile transformation of the pyrylium ring into a stable pyridinium core underscores its power as a versatile C5 synthon. nih.gov

Advanced Spectroscopic and Electrochemical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, offering precise information about the chemical environment of individual protons and carbon atoms.

The protons on the pyrylium (B1242799) ring are expected to be significantly deshielded due to the positive charge on the heterocyclic ring, appearing in the downfield region of the spectrum. The protons of the two phenyl substituents at positions 2 and 6 will exhibit complex splitting patterns in the aromatic region.

Based on analogous compounds, the expected chemical shifts are as follows:

Pyrylium Ring Protons (H-3, H-4, H-5): These protons are anticipated to resonate at approximately 8.5-9.5 ppm. The proton at the C-4 position would likely appear as a triplet, while the protons at C-3 and C-5 would be seen as a doublet.

Phenyl Group Protons: The protons on the phenyl rings at the C-2 and C-6 positions will typically appear in the range of 7.5-8.5 ppm. The ortho-, meta-, and para-protons will likely have distinct chemical shifts, leading to a complex multiplet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts
ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3, H-58.5 - 9.0Doublet
H-49.0 - 9.5Triplet
Phenyl H (ortho)8.0 - 8.5Multiplet
Phenyl H (meta, para)7.5 - 8.0Multiplet

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the 2,6-diphenylpyrylium cation. The carbons of the pyrylium ring are characteristically found at low field due to the electron-withdrawing effect of the positively charged oxygen atom.

Drawing parallels from the 2,4,6-triphenylpyrylium (B3243816) cation, the carbon signals can be assigned as follows:

Pyrylium Ring Carbons: The C-2 and C-6 carbons, directly attached to both the oxygen and a phenyl group, are expected to have the most downfield shift, likely in the range of 160-170 ppm. The C-4 carbon is also significantly deshielded, with an expected resonance around 155-165 ppm. The C-3 and C-5 carbons would appear further upfield, typically in the 120-130 ppm region.

Phenyl Group Carbons: The carbon atoms of the phenyl substituents will show signals in the aromatic region (125-140 ppm). The ipso-carbon (the carbon attached to the pyrylium ring) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (ppm)
C-2, C-6160 - 170
C-4155 - 165
C-3, C-5120 - 130
Phenyl C (ipso)130 - 135
Phenyl C (ortho, meta, para)125 - 130

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a unique "fingerprint" that is characteristic of its structure and bonding.

The FT-IR spectrum of Pyrylium, 2,6-diphenyl-, perchlorate (B79767) is characterized by specific absorption bands corresponding to the vibrational modes of the pyrylium ring, the phenyl groups, and the perchlorate anion. Analysis of the related compound 2,6-di-(4'-methylphenyl) pyrylium perchlorate reveals key spectral features that are applicable to the title compound researchgate.net.

Prominent peaks are observed around 1600 cm⁻¹ and 2900 cm⁻¹ researchgate.net. The bands in the 1600 cm⁻¹ region are characteristic of the C=C and C=O stretching vibrations of the pyrylium ring and the aromatic C=C stretching of the phenyl substituents. The absorptions in the 2900 cm⁻¹ region are typically associated with C-H stretching vibrations of the aromatic rings.

A very strong and broad absorption band is also expected around 1100 cm⁻¹ due to the asymmetric stretching vibration of the perchlorate anion (ClO₄⁻).

Interactive Data Table: Characteristic FT-IR Bands
Wavenumber (cm⁻¹)Vibrational Mode
~2900Aromatic C-H Stretch
~1600Pyrylium Ring C=C and C=O Stretch, Aromatic C=C Stretch
~1100Perchlorate (ClO₄⁻) Asymmetric Stretch

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations. The Raman spectrum of Pyrylium, 2,6-diphenyl-, perchlorate would be expected to show a strong, sharp peak corresponding to the symmetric stretching mode of the perchlorate anion, typically observed around 930-940 cm⁻¹. The aromatic ring vibrations of the phenyl groups would also give rise to characteristic bands in the Raman spectrum.

Mass Spectrometric Approaches for Compound Verification and Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound. In the analysis of this compound, the primary species observed is the 2,6-diphenylpyrylium cation (C₁₇H₁₃O⁺).

The mass spectrum would be dominated by a peak corresponding to the molecular ion of the cation. Fragmentation of this ion under mass spectrometric conditions is generally limited due to the stability of the aromatic pyrylium system. However, some fragmentation pathways, such as the loss of a phenyl group or a neutral carbon monoxide molecule, could potentially be observed. The perchlorate anion is typically not observed in positive-ion mode mass spectrometry. Analysis of the similar 2,6-di-(4'-methylphenyl) pyrylium cation showed the existence of the corresponding cation fragment researchgate.net.

LC/TOF-MS and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC/TOF-MS) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for the characterization of pyrylium salts. These methods provide precise mass-to-charge ratio (m/z) measurements, enabling the confirmation of the molecular formula and the identification of the cationic species.

In the analysis of pyrylium salts, the mass spectrum will prominently feature the peak corresponding to the 2,6-diphenylpyrylium cation. The high resolution and mass accuracy afforded by TOF and other advanced mass analyzers, such as Orbitrap, allow for the unambiguous determination of the elemental composition of the cation, distinguishing it from other species with similar nominal masses.

For instance, in a study of the closely related compound, 2,6-di-(4'-methylphenyl) pyrylium perchlorate, LC/TOF-MS was successfully employed to confirm the synthesis and purity of the product. researchgate.net This technique is equally applicable to 2,6-diphenylpyrylium perchlorate, where the expected m/z for the cation (C₁₇H₁₃O⁺) would be a key identifier. The perchlorate anion (ClO₄⁻) is typically not observed in positive ion mode mass spectrometry.

The general workflow for the analysis of pyrylium salts by LC-HRMS involves:

Chromatographic Separation: A suitable liquid chromatography method is developed to separate the pyrylium salt from any impurities or starting materials. Reversed-phase or HILIC columns can be employed depending on the polarity of the specific pyrylium salt.

Ionization: Electrospray ionization (ESI) is commonly used to generate gas-phase ions of the pyrylium cation from the solution eluting from the LC column.

Mass Analysis: The ions are then guided into the mass analyzer (e.g., TOF, Orbitrap), which measures their m/z with high precision.

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the 2,6-diphenylpyrylium cation and confirm its elemental composition by comparing the measured mass to the theoretical mass.

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is a fundamental technique for investigating the electronic transitions within the 2,6-diphenylpyrylium cation. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. The resulting spectrum provides insights into the conjugated π-system of the molecule.

The absorption spectra of pyrylium salts are characterized by one or more intense absorption bands, the positions and intensities of which are sensitive to the molecular structure and the solvent environment. For 2,4,6-triphenylpyrylium perchlorate, a closely related compound, absorption peaks have been reported at 355 nm and 405 nm in acetonitrile (B52724). unlv.edu

The absorption spectrum of 2,6-diphenylpyrylium perchlorate is expected to exhibit similar characteristics, with the long-wavelength absorption band being of particular interest as it corresponds to the HOMO-LUMO transition of the pyrylium ring's π-system. The solvent can influence the position of these absorption maxima, a phenomenon known as solvatochromism.

Table 1: Illustrative Absorption Maxima of a Related Pyrylium Salt in Different Solvents

SolventAbsorption Maximum (λmax) [nm]
Dichloromethane410
Acetonitrile405
Methanol400

Note: This table is illustrative and based on data for 2,4,6-triphenylpyrylium salts. Specific experimental data for 2,6-diphenylpyrylium perchlorate may vary.

Analysis of Substituent Effects on Absorption Maxima

The electronic properties of the pyrylium ring can be significantly modulated by the introduction of substituents on the phenyl rings. These substituents can alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima.

The effect of substituents on the absorption spectra of pyrylium salts has been a subject of both experimental and theoretical investigations. Generally, electron-donating groups (EDGs) attached to the phenyl rings tend to cause a bathochromic shift (red shift) of the long-wavelength absorption band, while electron-withdrawing groups (EWGs) can lead to a hypsochromic shift (blue shift).

A study on a series of 2,6-dimethyl-4-arylpyrylium salts systematically investigated the impact of various substituents on the 4-phenyl ring. researchgate.net The findings from such studies can be extrapolated to understand the potential effects of substituents on the 2- and 6-phenyl rings of the 2,6-diphenylpyrylium system. For example, replacing the phenyl groups with anisyl groups (containing an electron-donating methoxy group) would be expected to shift the absorption maximum to longer wavelengths.

Table 2: Predicted Effect of Substituents on the Absorption Maximum of 2,6-Diphenylpyrylium Derivatives

Substituent (on Phenyl Ring)Expected Shift in λmaxRationale
Methoxy (-OCH₃)Bathochromic (Red Shift)Increases electron density in the π-system, raising the HOMO energy level.
Nitro (-NO₂)Hypsochromic (Blue Shift)Decreases electron density, lowering the HOMO energy level.
Methyl (-CH₃)Bathochromic (Red Shift)Weakly electron-donating through hyperconjugation.
Halogen (-Cl, -Br)Minimal/Slight BathochromicInductive electron-withdrawing effect is often counteracted by the mesomeric electron-donating effect.

Advanced Fluorescence Spectroscopy and Photophysical Studies

Upon absorption of light, the 2,6-diphenylpyrylium cation can transition to an excited electronic state. The subsequent de-excitation can occur through various pathways, including fluorescence, which is the emission of light. Advanced fluorescence spectroscopy techniques are employed to characterize these photophysical processes.

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. The determination of ΦF is crucial for applications such as fluorescent probes and laser dyes.

The fluorescence quantum yield of pyrylium salts is highly dependent on their molecular structure and the surrounding environment. For the parent 2,4,6-triphenylpyrylium perchlorate, a fluorescence quantum yield of 0.60 has been reported in acetonitrile. unlv.edu It is known that substituents on the phenyl rings can significantly influence the quantum yield. For instance, moderately electron-donating groups, such as methoxy groups, have been shown to lead to higher fluorescence quantum yields in some pyrylium systems. researchgate.net

The measurement of fluorescence quantum yields is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.

Table 3: Fluorescence Quantum Yields of Selected Pyrylium Salts

CompoundSolventFluorescence Quantum Yield (ΦF)
2,4,6-Triphenylpyrylium perchlorateAcetonitrile0.60 unlv.edu
2,4,6-Tris(4-methoxyphenyl)pyrylium perchlorateAcetonitrile0.97

Note: This table provides data for related compounds to illustrate the range of quantum yields observed for pyrylium salts.

Measurement of Fluorescence Lifetimes

The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter provides valuable information about the dynamics of the excited state and can be influenced by various quenching processes.

Fluorescence lifetimes of pyrylium salts are typically in the nanosecond (ns) range. For example, a study on 2,4,6-triphenylpyrylium chloride reported a fluorescence lifetime that was dependent on the excitation intensity, with a slower component of around 870 ps (0.87 ns) at lower intensities in methanol. nsf.gov The measurement of fluorescence lifetimes is commonly carried out using time-correlated single-photon counting (TCSPC) or phase-modulation fluorometry.

Investigation of Two-Photon Excited Fluorescence

Two-photon excited fluorescence (TPEF) is a nonlinear optical process where a molecule is excited by the simultaneous absorption of two photons of lower energy (typically in the near-infrared range). This phenomenon has significant applications in biological imaging and microscopy, as it allows for deeper tissue penetration and reduced photodamage.

Pyrylium salts, with their extended π-conjugated systems, are potential candidates for two-photon absorption. The investigation of TPEF involves measuring the two-photon absorption cross-section (σ₂), which is a measure of the probability of a two-photon absorption event occurring. A study on 2,4,6-triphenylpyrylium chloride demonstrated the observation of two-photon excited fluorescence, indicating its potential for such applications. nsf.gov The investigation of the two-photon absorption properties of 2,6-diphenylpyrylium perchlorate would be a valuable area of research to explore its utility in advanced imaging techniques.

Electrochemical Investigations of Redox Behavior

The electrochemical characteristics of this compound have been a subject of scientific inquiry, revealing its capacity for electron transfer and offering insights into its redox behavior. These investigations are crucial for understanding the compound's potential applications in areas such as electronics and sensor technology.

Voltammetric Characterization

Voltammetric studies, particularly cyclic voltammetry, have been instrumental in characterizing the redox properties of 2,6-diphenylpyrylium perchlorate. Research conducted in acetonitrile solution using ultramicroelectrodes has provided detailed information on the compound's reduction. These studies have shown that the reduction of the 2,6-diphenylpyrylium cation is a chemically irreversible process. peacta.org

The electrochemical reduction involves the formation of a transient pyrylium radical. This radical species is highly reactive and undergoes a rapid dimerization reaction. The use of fast electrochemical techniques and ultramicroelectrodes, with scan rates up to 250,000 V/s, has been essential in detecting this short-lived intermediate. peacta.org The ability to achieve small perturbation times with ultramicroelectrodes minimizes the effects of ohmic drop, allowing for the observation of intermediates that react at rates close to the diffusion limit. peacta.org

Voltammetric Data for 2,6-diphenylpyrylium perchlorate
ParameterValue/ObservationConditionsSource
Concentration10 mMAcetonitrile with 0.1 M NBu4BF4 peacta.org
ElectrodePlatinum disk ultramicroelectrode (10 µm diameter)20°C peacta.org
Scan Rates75, 100, 150, 200, 250 kV/s- peacta.org
Observed ProcessChemically irreversible reduction- peacta.org
IntermediateTransient pyrylium radical- peacta.org
Follow-up ReactionFast dimerization of the radical- peacta.org

Electron Transfer Capabilities

Pyrylium salts, including 2,6-diphenylpyrylium perchlorate and its derivatives, are recognized for their significant electron transfer capabilities, largely attributable to their high conductivity. researchgate.netkoreascience.kr This property has led to their frequent use in electron transfer reactions and in the synthesis of various organic materials. researchgate.netkoreascience.kr The electron conductivity of related pyrylium salts, such as 2,6-di-(4'-methylphenyl) pyrylium perchlorate, has been confirmed to be high through analysis with a conductivity meter. researchgate.netkoreascience.kr

The inherent positive charge on the pyrylium ring facilitates its role as an electron acceptor, a key characteristic in many of its applications. This electron-accepting nature is fundamental to its function as a sensitizer in the electrical industry and as a component in the development of sensor materials. researchgate.netkoreascience.kr

Electron Transfer Properties of Related Pyrylium Salts
CompoundObserved PropertyMethod of AnalysisSource
2,6-di-(4'-methylphenyl) pyrylium perchlorateHigh electron conductivityConductivity meter researchgate.netkoreascience.kr
Pyrylium salts (general)High conductivityGeneral observation researchgate.netkoreascience.kr

Determination of Apparent Ionization Constants (pK'a)

The determination of a true acid dissociation constant (pKa) for the 2,6-diphenylpyrylium cation is complicated by its chemical instability in aqueous solutions. Like other pyrylium ions, it is susceptible to hydrolysis. wikipedia.org The pyrylium ring reacts with nucleophiles, such as water, at the ortho and para positions, leading to ring-opening reactions. wikipedia.org

Advanced Research Applications and Functional Material Development

Applications as Versatile Precursors in Organic Synthesis

The positively charged oxygen atom within the pyrylium (B1242799) ring of 2,6-diphenylpyrylium perchlorate (B79767) renders the core highly susceptible to attack by a wide array of nucleophiles. This reactivity is harnessed by synthetic chemists to forge new heterocyclic systems and functionalize existing molecular frameworks.

Pyrylium salts are well-established as versatile precursors for the synthesis of other small heterocyclic molecules, including furans, pyridines, and phosphines. researchgate.net The transformation typically involves a ring-opening reaction initiated by a nucleophile, followed by cyclization to form a new heterocyclic ring. For instance, the reaction of 2,6-diphenylpyrylium salts with appropriate nucleophiles can lead to the formation of corresponding phosphine derivatives, demonstrating the utility of the pyrylium core as a synthon for various heteroaromatic systems.

The chemistry of azulene, a non-benzenoid aromatic hydrocarbon, has been significantly advanced by the use of pyrylium salts. Research has documented the reaction of azulenes with 2,6-diphenylpyrylium perchlorate as a method for creating more complex azulene derivatives. mdpi.com 2H-cyclohepta[b]furan-2-ones are also key starting materials in many azulene syntheses, reacting with various electron-rich olefins and their analogues to produce multiply functionalized azulenes. nih.gov

A significant application of pyrylium salts lies in the selective functionalization of aminoheterocycles. Reagents like pyrylium tetrafluoroborate (B81430) (Pyry-BF4), which shares similar reactivity with the perchlorate salt, can efficiently condense with a variety of heterocyclic amines. nih.govresearchgate.net This initial reaction forms a pyridinium (B92312) salt intermediate, which activates the carbon-nitrogen (C-N) bond, priming it for nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This methodology facilitates the formation of new carbon-oxygen (C-O), carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-sulfonyl (C-SO2R) bonds under mild conditions and with high functional group tolerance. nih.govresearchgate.net This approach has been successfully applied to various heterocyclic frameworks, including aminopyrimidines, aminobenzothiazoles, and aminothiadiazoles. researchgate.net

Table 1: Examples of C-N Bond Functionalization in Aminoheterocycles using a Pyrylium Salt Activator

Starting Aminoheterocycle Nucleophile Bond Formed
2-Aminopyridine Phenol C-O
4-Aminopyrimidine Aniline C-N
2-Aminobenzothiazole Thiophenol C-S

Roles in Supramolecular Chemistry and Macrocyclic Systems

The unique electronic and structural characteristics of the pyrylium moiety have led to its incorporation into the design and synthesis of larger, more complex molecular systems.

The development of novel macrocyclic hosts is a cornerstone of supramolecular chemistry, providing tailored cavities for molecular recognition and self-assembly. nih.gov While direct synthesis of macrocycles from 2,6-diphenylpyrylium perchlorate is a specialized area, the principles of pyrylium chemistry lend themselves to such constructions. The ability of the pyrylium ring to react with bifunctional nucleophiles can be envisioned as a strategy for cyclization reactions, leading to the formation of large, complex organic macrocycles.

Pyrylium salts have been utilized in the creation of functionalized metallo-supramolecular structures. researchgate.net The synthesis of ligands containing the pyrylium core or its derivatives allows for the coordination of metal ions, leading to the formation of organized, multi-component architectures. These systems can exhibit unique photophysical or electrochemical properties arising from the interplay between the organic ligand framework and the coordinated metal center. For example, metallacycles resembling crown ethers, which can be considered fully protonated, copper-containing metallacrowns, have been constructed. gla.ac.uk

Table 2: Chemical Compounds Mentioned

Compound Name
2,6-diphenylpyrylium perchlorate
Pyrylium tetrafluoroborate
Furans
Phosphines
Pyridines
Thiopyryliums
Azulene
2H-cyclohepta[b]furan-2-ones
2-Aminopyridine
4-Aminopyrimidine
2-Aminobenzothiazole
2-Aminothiadiazole
Phenol
Aniline
Thiophenol

Catalytic and Photoredox Applications

The unique electrochemical and photophysical properties of pyrylium salts, including 2,6-diphenylpyrylium perchlorate and its derivatives, have positioned them as highly effective photocatalysts in a variety of chemical transformations. These compounds can operate through both energy transfer and electron transfer mechanisms, making them versatile for promoting complex reactions using visible light. rsc.org Their stability, low cost, and ready availability further enhance their appeal in synthetic chemistry. rsc.orgresearchgate.net

2,4,6-Triarylpyrylium salts are prominent visible-light photocatalysts utilized in the synthesis of small molecules and for promoting photoinduced polymerizations. acs.orgnih.gov Their effectiveness stems from their ability to facilitate photoinduced electron transfer processes. researchgate.net Research has demonstrated their capacity to act as both energy transfer and electron transfer photocatalysts. This dual functionality has been harnessed in photocascade E → Z isomerization/cyclizations, E → Z isomerization of activated alkenes, and various oxidative cyclizations. rsc.org

Specifically designed derivatives, such as 4-mesityl-2,6-diphenylpyrylium tetrafluoroborate, exhibit exceptionally high oxidation potentials and are robust catalysts that can be excited by visible light. acs.org This has enabled the mild and efficient generation of carbonyl ylides from benzylic epoxides, a transformation not readily achievable with other methods. acs.org The versatility of pyrylium salts extends to their use as precursors for other important chemical entities, such as N-alkylpyridinium salts (Katritzky salts), which are themselves sources of alkyl radicals under photocatalysis. acs.orgnih.gov

Pyrylium salts are recognized for their potential as sensitizers, largely due to their high UV absorption capacity and fluorescent properties. researchgate.net A material with significant UV absorption can be effectively used as a sensing membrane or a sensitizer. researchgate.net When dissolved in solvents like acetone, certain 2,6-di-substituted pyrylium salts form a green fluorescent material, which is suitable for use as a sensitizer in the electrical industry. researchgate.net

In the context of polymerization, pyrylium salts can act as photosensitizers (PS) in conjunction with other compounds, such as diphenyliodonium (DPI) salts, to initiate cationic polymerization. nih.gov In these systems, the photosensitizer absorbs light and initiates a chemical process that leads to the generation of the active species for polymerization. nih.gov This indirect activation mechanism is a key strategy in photoinitiated polymerization processes. nih.govscilit.com

Pyrylium salts have been successfully employed as photoinitiators for various types of polymerization, including cationic photopolymerization and photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. nih.govresearchgate.net They are particularly effective for the polymerization of monomers like vinyl ethers. acs.orgnih.gov

The mechanism of initiation often involves the photogeneration of protonic acids or other cationic species. nih.govresearchgate.net Upon irradiation with light, pyridinium salts, which can be derived from pyrylium salts, can undergo hemolytic cleavage to produce cation radicals. These radicals then abstract a hydrogen atom, forming protonic acids that initiate the cationic polymerization cascade. researchgate.net This approach has been investigated for both direct and indirect (sensitized) photoinitiation systems. nih.govscilit.com The use of pyrylium photocatalysts in PET-RAFT processes has enabled the polymerization of challenging monomers, offering a pathway to polymeric materials with controlled properties under mild conditions. acs.orgnih.gov

Advanced Sensing and Optical Technologies

The distinct optical properties of 2,6-diphenylpyrylium perchlorate and related structures have led to their application in specialized optical and sensing technologies. Their strong fluorescence and reactivity are key attributes exploited in these fields.

Pyrylium dyes are a promising class of materials for laser applications due to their high efficiency in lasing action. researchgate.net The key requirements for an effective dye laser medium are high solubility in common solvents and a high fluorescence quantum yield, both of which are characteristic of many pyrylium salts. squarespace.com

Research on 2,4,6-triphenylpyrylium (B3243816) chloride, a closely related compound, has demonstrated its significant potential. When dissolved in acetonitrile (B52724), it exhibits a high fluorescence quantum yield of 0.84. nsf.gov Under intense pulsed laser pumping, solutions of this salt show stimulated emission and laser action. nsf.gov Its performance was found to be superior to other pyrylium salts like the tosylate and triflimide derivatives. nsf.gov The lasing wavelength can be tuned by modifying the chemical structure, such as changing the conjugation length or introducing different substituents on the aromatic rings. researchgate.net

Performance of Selected Pyrylium Dyes in Laser Applications
CompoundEmission Wavelength (approx.)Fluorescence Quantum Yield (in Acetonitrile)Source
4-(2,4-dichlorophenyl)-2,6-diphenylpyrylium tetrafluoroborate500 nmNot specified researchgate.net
4-phenyl-2,6-bis(4-methoxyphenyl)pyrylium tetrafluoroborate560 nmNot specified researchgate.net
4-(2,4-dichlorophenyl)-2,6-bis(4-biphenylyl)pyrylium tetrafluoroborate615 nmNot specified researchgate.net
2,4,6-triphenylpyrylium chloride465 nm (peak)0.84 nsf.gov

The high reactivity of the pyrylium cation towards nucleophiles makes it an excellent reagent for derivatizing analytes that lack a chromophore, enabling their detection in chromatographic methods. nih.govmdpi.com

Sulfide Ions: A high-performance liquid chromatography (HPLC) method has been developed for the determination of sulfide ions based on pre-column derivatization with pyrylium salts. nih.gov The reaction of sulfide ions with a pyrylium salt, such as 4-[p-(N,N-dimethylamino)phenyl]-2,6-diphenylpyrylium perchlorate, forms a corresponding thiopyrylium derivative. nih.gov This derivative can be easily separated on a C18 column and detected with a UV-Vis detector. nih.gov This method provides a sensitive and simple means for quantifying sulfide in various samples, including spring water and human urine. nih.govnih.gov

HPLC Methods for Sulfide Ion Determination Using Pyrylium Salt Derivatization
Pyrylium ReagentAnalyteSample MatrixLinear RangeDetectionSource
4-[p-(N,N-dimethylamino)phenyl]-2,6-diphenylpyrylium perchlorate (LN1)SulfideSpring Water1.024–20.48 µg·L⁻¹UV-Vis nih.gov
2,4,6-triphenylpyrylium tetrafluoroborate (L1)SulfideSpring Water5.12–486.4 µg·L⁻¹UV-Vis nih.gov
4-[p-(N,N-dimethylamino)phenyl]-2,6-diphenylpyrylium chlorate(VII) (LN1)SulfideHuman Urine1–50 µmol·L⁻¹Diode Array Detector (580 nm) nih.gov

Amines: Aliphatic amines often lack UV absorption or fluorescence, making their direct detection difficult. sigmaaldrich.com Derivatization is a common strategy to overcome this limitation. mdpi.comsigmaaldrich.com Pyrylium salts, such as 2,4-diphenyl-pyranylium tetrafluoroborate, can selectively react with primary amine groups. mdpi.com This reaction converts the non-detectable amine into a derivative that can be readily analyzed by mass spectrometry or liquid chromatography, significantly lowering the detection limits. mdpi.com This principle allows for the sensitive analysis of catecholamines, amino acids, and other primary amines in complex biological and environmental samples. mdpi.com

Development of Chemical Sensors (e.g., Moisture)

Pyrylium salts, including 2,6-diphenylpyrylium perchlorate, have demonstrated significant potential in the development of chemical sensors. Their utility stems from the high reactivity of the pyrylium ring toward various nucleophiles, which can lead to distinct changes in their photophysical properties, such as color and fluorescence. This reactivity forms the basis for their application as sensitive detection agents.

Research has explored the use of pyrylium-based compounds as sensors for a range of analytes, including amines and anions. researchgate.net A notable application is in the detection of moisture in organic solvents. The underlying principle involves the reaction of the pyrylium salt with water, which acts as a nucleophile. This interaction alters the electronic structure of the pyrylium moiety, resulting in a measurable change in its absorbance and fluorescence spectra. A thesis has reported the investigation of pyrylium salts with hydroxy functionality for their use as moisture sensors in organic solvents like acetone and acetonitrile, demonstrating the potential of this class of compounds in trace water detection. tdx.cat

The development of these sensors often involves immobilizing the pyrylium salt within a polymeric matrix or on a solid support. This approach enhances the practicality and reusability of the sensor. For instance, a polymeric sensor containing an occluded pyrylium salt has been successfully applied for the colorimetric detection of trimethylamine vapors, a key indicator of food spoilage. uss.cl While this example focuses on an amine, the principle is readily adaptable to moisture sensing, where the interaction with water molecules would trigger a similar optical response.

Table 1: Applications of Pyrylium Salts in Chemical Sensing

AnalyteSensing PrincipleApplication
MoistureNucleophilic attack by water on the pyrylium ringDetection of water in organic solvents
AminesNucleophilic attack by the amine on the pyrylium ringFood spoilage detection
AnionsInteraction with the cationic pyrylium ringAnion sensing

Precursors for Specialized Biological Research Probes (via derived structures)

The reactivity of 2,6-diphenylpyrylium perchlorate allows for its conversion into a variety of more complex molecules with specific biological activities. By serving as a synthetic intermediate, it facilitates the creation of specialized probes for biological research.

A significant application of pyrylium salts is in the synthesis of novel cationic lipids for gene delivery. The process involves the reaction of a lipophilic pyrylium salt with a primary amine, which efficiently generates a pyridinium salt. nih.govproquest.com This reaction is a key step in creating the polar head group of the cationic lipid, a critical component for binding and compacting DNA into lipoplexes for transfection.

The versatility of this synthetic route allows for the systematic modification of the cationic lipid's structure, including the hydrophobic domain, the linker, and the counterion, to optimize transfection efficiency and reduce cytotoxicity. nih.govacs.org For example, by reacting appropriately substituted pyrylium salts with aminodiols followed by acylation, researchers have prepared series of pyridinium cationic lipids and conducted comprehensive structure-activity relationship studies. acs.org These investigations are crucial for the rational design of more effective and safer non-viral vectors for gene therapy. nih.govacs.org

While the direct synthesis of triaryl-ethylenic compounds from 2,6-diphenylpyrylium perchlorate is not extensively documented, the derivatization of the pyrylium ring to form substituted pyridines has been a fruitful strategy in the development of anti-tumor agents. The core principle involves the reaction of the pyrylium salt with a suitable nucleophile to replace the oxygen heteroatom with nitrogen, thereby forming a stable pyridine ring.

Researchers have designed and synthesized 2,6-diaryl-substituted pyridine derivatives, which are bioisosteres of terpyridine, and evaluated their cytotoxic activities against various human cancer cell lines. nih.gov These studies have shown that many of these compounds exhibit moderate anti-tumor activity. The structure-activity relationship analyses from this research indicate that the nature and substitution pattern of the aryl groups are critical for their biological activity. This line of research demonstrates the value of the pyrylium scaffold as a starting point for generating libraries of compounds for anti-cancer drug discovery.

Pyrylium salts have been utilized as versatile intermediates in the synthesis of specific inhibitors for carbonic anhydrase (CA) isozymes. The strategy involves the reaction of a pyrylium salt with a primary amine that is also a sulfonamide, a key pharmacophore for CA inhibition. This reaction leads to the formation of pyridinium salts bearing the sulfonamide group.

A study has reported the synthesis and physicochemical properties of various substituted 1-(2-sulfonamido-1,3,4-thiadiazol-5-yl)pyridinium perchlorates derived from pyrylium salts. nih.gov These compounds were designed as putative inhibitors of membrane-bound carbonic anhydrase and were subsequently tested for their inhibitory action. This approach allows for the systematic variation of the substituents on the pyridinium ring, enabling the exploration of structure-activity relationships and the development of isozyme-specific CA inhibitors. nih.gov

Contributions to Ionic Liquid Research (via derived pyridinium salts)

The conversion of pyrylium salts to pyridinium salts provides a direct route to the synthesis of pyridinium-based ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and they have garnered significant interest as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties.

The synthesis typically involves the reaction of a pyrylium salt, such as 2,6-diphenylpyrylium perchlorate, with a primary amine to form the corresponding N-substituted pyridinium salt. researchgate.netwikipedia.org The properties of the resulting ionic liquid can be tailored by varying the substituents on the pyrylium ring and the nature of the primary amine. This versatility makes pyrylium salts valuable precursors in the design and synthesis of task-specific ionic liquids. rsc.org Pyridinium-based ILs have been explored as friction modifiers and antiwear additives in greases, demonstrating their potential in materials science applications. nih.gov Furthermore, these ILs have been used to improve the stability of enzymes, such as lipase, in non-aqueous solvent systems, highlighting their utility in biocatalysis. nih.govtubitak.gov.tr

Table 2: Pyrylium-Derived Pyridinium Salts in Ionic Liquid Applications

Pyridinium Salt SubstituentsApplication
Long alkyl chainsFriction modifiers, antiwear additives
Various N-substituentsEnzyme stabilization

Role in Solid-State Photonic Material Development

Pyrylium salts, including 2,6-diphenylpyrylium perchlorate, exhibit interesting photophysical properties, such as strong absorption and fluorescence, which make them promising candidates for the development of solid-state photonic materials. researchgate.net These materials have applications in areas such as nonlinear optics, optical data storage, and as sensitizers in various photophysical processes.

The high photoluminescence of some pyrylium salts makes them excellent candidates for laser technology. researchgate.net Research has also focused on their two-photon absorption (TPA) properties, which are relevant for applications in two-photon microscopy, 3D data storage, and optical power limiting. The solid-state emission of pyrylium salts is a key area of investigation, with some derivatives exhibiting white light emission. tdx.cat The covalent anchoring of pyrylium derivatives to mesoporous silica has been explored for applications in nonlinear optics. thieme-connect.de The photophysical properties of these materials are highly dependent on their molecular structure and the solid-state packing, which can be tuned through chemical modification of the pyrylium core.

Concluding Remarks and Future Research Perspectives

Identification of Unexplored Synthetic Pathways

The classical syntheses of 2,6-diphenylpyrylium perchlorate (B79767), often involving the condensation of acetophenone (B1666503) derivatives with a suitable three-carbon electrophile, have served the chemical community for decades. researchgate.net However, the future of its synthesis lies in the exploration of more efficient, sustainable, and versatile methodologies.

Flow Chemistry: Continuous-flow synthesis presents a promising, yet largely unexplored, avenue for the production of pyrylium (B1242799) salts. nih.govacs.orgnih.govresearchgate.net The precise control over reaction parameters such as temperature, pressure, and stoichiometry offered by flow reactors could lead to significantly enhanced yields, reduced reaction times, and improved safety profiles, particularly when handling perchlorates. nih.govacs.orgnih.govresearchgate.net The development of a robust flow-based synthesis for 2,6-diphenylpyrylium perchlorate would not only streamline its production but also facilitate its use in multi-step, continuous processes.

Mechanochemistry: The solvent-free, high-energy milling conditions of mechanochemistry offer a green alternative to traditional solvent-based syntheses. nih.govrsc.org Investigating the mechanochemical synthesis of 2,6-diphenylpyrylium perchlorate from readily available precursors could lead to a more environmentally benign and potentially more efficient synthetic route. nih.govrsc.orgrsc.org This approach could also open doors to the synthesis of novel derivatives that are inaccessible through conventional solution-phase chemistry.

Photocatalytic Syntheses: Given the inherent photochemical properties of the pyrylium core, exploring photocatalytic routes to its synthesis is a logical next step. Designing a synthetic strategy where a photocatalyst facilitates the key bond-forming reactions could offer a novel and energy-efficient method for the preparation of 2,6-diphenylpyrylium perchlorate.

Elucidation of Novel Reactivity Patterns

The reactivity of 2,6-diphenylpyrylium perchlorate is dominated by the electrophilic nature of the pyrylium ring, making it susceptible to nucleophilic attack. However, a vast landscape of unexplored reactivity awaits discovery.

Cascade Reactions: The pyrylium cation can act as a potent trigger for cascade reactions. Future research could focus on designing complex molecular transformations initiated by the nucleophilic addition to the 2- or 6-position of the pyrylium ring, leading to the rapid construction of intricate molecular architectures.

Electro-organic Reactions: The electrochemical properties of the 2,6-diphenylpyrylium cation are ripe for exploration. Investigating its behavior under electrochemical conditions could unveil novel redox-driven transformations, leading to the development of new synthetic methodologies and the generation of reactive intermediates with unique reactivity profiles.

Supramolecular Chemistry: The planar, cationic nature of the 2,6-diphenylpyrylium moiety makes it an ideal building block for supramolecular assemblies. nih.govfrontiersin.org Future research could delve into the design and synthesis of macrocycles, cages, and polymers incorporating this unit, leading to materials with tailored host-guest properties, stimuli-responsive behavior, and unique photophysical characteristics. nih.govfrontiersin.org

Advancements in Spectroscopic and Computational Characterization

While standard spectroscopic techniques are routinely used to characterize 2,6-diphenylpyrylium perchlorate, advanced methods can provide deeper insights into its electronic structure and dynamics. researchgate.net

Advanced NMR Spectroscopy: Solid-state NMR spectroscopy could provide invaluable information on the packing and intermolecular interactions of 2,6-diphenylpyrylium perchlorate in the solid state. emory.edu Furthermore, the application of advanced solution-state NMR techniques, such as diffusion-ordered spectroscopy (DOSY), could be used to study its aggregation behavior and interactions in solution.

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy could be employed to probe the excited-state dynamics of the 2,6-diphenylpyrylium cation with unprecedented time resolution. nih.gov This would provide a detailed understanding of the photophysical processes that underpin its applications in photocatalysis and as a photosensitizer.

Computational Modeling: While DFT and ab initio methods have been used to study pyrylium cations, there is significant scope for more sophisticated computational investigations. researchgate.net Future studies could focus on:

Excited-State Calculations: High-level calculations to accurately predict the energies and properties of the excited states, guiding the design of new photosensitizers with tailored photophysical properties.

Reaction Mechanism Elucidation: Detailed computational studies of its known and potential reactions to provide a deeper understanding of the underlying mechanisms and to predict novel reactivity.

Supramolecular Assembly Prediction: The use of molecular dynamics simulations to model the self-assembly of 2,6-diphenylpyrylium-containing building blocks into complex supramolecular architectures.

Expansion of High-Impact Applications in Chemical Science

The unique properties of 2,6-diphenylpyrylium perchlorate have led to its use in a variety of applications, but its full potential is far from realized.

Photodynamic Therapy: The ability of pyrylium salts to act as photosensitizers and generate reactive oxygen species upon irradiation suggests their potential application in photodynamic therapy (PDT). Future research could focus on the design and synthesis of water-soluble and biocompatible derivatives of 2,6-diphenylpyrylium perchlorate for targeted cancer therapy.

Organic Electronics: The extended π-system and cationic nature of the 2,6-diphenylpyrylium core suggest its potential for use in organic electronic materials. sigmaaldrich.com Investigations into its charge transport properties and its incorporation into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) could lead to the development of novel electronic devices.

Data Storage: The distinct spectroscopic properties and the potential for stimuli-responsive behavior of pyrylium-based systems could be harnessed for applications in molecular switches and high-density data storage. Research into the reversible modulation of the optical and electronic properties of 2,6-diphenylpyrylium perchlorate and its derivatives could pave the way for their use in next-generation information technology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.